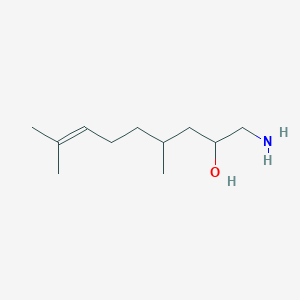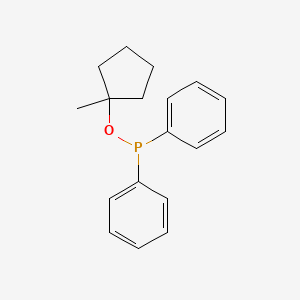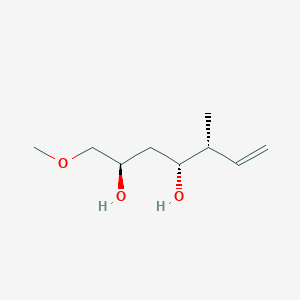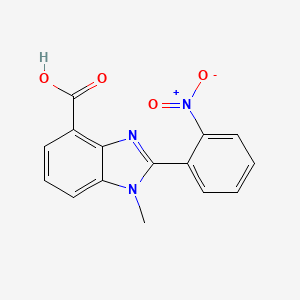
1H-Benzimidazole-4-carboxylic acid, 1-methyl-2-(2-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-4-carboxylic acid, 1-methyl-2-(2-nitrophenyl)- is a heterocyclic organic compound. Benzimidazole derivatives are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The compound’s structure, which includes a benzimidazole core, is similar to nucleotides found in the human body, making it a significant focus for medicinal chemistry research .
Méthodes De Préparation
The synthesis of 1H-Benzimidazole-4-carboxylic acid, 1-methyl-2-(2-nitrophenyl)- typically involves the condensation of ortho-phenylenediamine with various reagents. One common method is the reaction of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . Another approach involves the use of carboxylic acids in a one-pot synthesis promoted by HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) . These methods yield high efficiency and purity, making them suitable for both laboratory and industrial production.
Analyse Des Réactions Chimiques
1H-Benzimidazole-4-carboxylic acid, 1-methyl-2-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium metabisulphite.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The nitro group on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium metabisulphite, hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Benzimidazole-4-carboxylic acid, 1-methyl-2-(2-nitrophenyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole-4-carboxylic acid, 1-methyl-2-(2-nitrophenyl)- involves its interaction with molecular targets and pathways in the body. The benzimidazole core can bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, benzimidazole derivatives have been shown to inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms .
Comparaison Avec Des Composés Similaires
1H-Benzimidazole-4-carboxylic acid, 1-methyl-2-(2-nitrophenyl)- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-2-carboxylic acid: This compound has similar therapeutic applications but differs in its substitution pattern.
1H-Benzimidazole-5-carboxylic acid: Known for its anticancer properties, this compound also has a different substitution pattern.
1H-Benzimidazole-6-carboxylic acid: This derivative is used in the synthesis of coordination polymers with lanthanides.
The uniqueness of 1H-Benzimidazole-4-carboxylic acid, 1-methyl-2-(2-nitrophenyl)- lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
560086-19-3 |
|---|---|
Formule moléculaire |
C15H11N3O4 |
Poids moléculaire |
297.26 g/mol |
Nom IUPAC |
1-methyl-2-(2-nitrophenyl)benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C15H11N3O4/c1-17-12-8-4-6-10(15(19)20)13(12)16-14(17)9-5-2-3-7-11(9)18(21)22/h2-8H,1H3,(H,19,20) |
Clé InChI |
PZTNLGKMAYZNHG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC(=C2N=C1C3=CC=CC=C3[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)
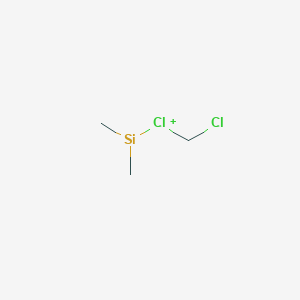
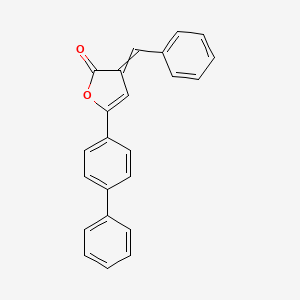
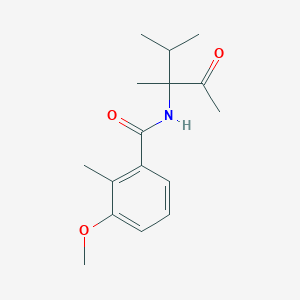
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol](/img/structure/B12592578.png)
![1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine](/img/structure/B12592582.png)

![2,2'-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12592585.png)
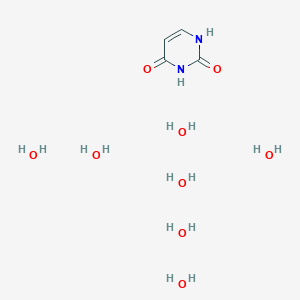
![Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12592593.png)
![N-[4-(Heptane-1-sulfonyl)phenyl]acetamide](/img/structure/B12592597.png)
